molecular formula C8H10ClNO B065064 (S)-2-Amino-1-(3-chloro-phenyl)-ethanol CAS No. 168112-89-8

(S)-2-Amino-1-(3-chloro-phenyl)-ethanol

Cat. No.: B065064
CAS No.: 168112-89-8
M. Wt: 171.62 g/mol
InChI Key: STJIXOUDTUPEEL-MRVPVSSYSA-N
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Description

(S)-2-amino-1-(3-chlorophenyl)ethanol is a chiral compound with significant importance in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group on the same carbon atom, along with a chlorophenyl group, makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-1-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-chloro-1-(3-chlorophenyl)ethanone, using enantioselective reduction techniques. This can be accomplished using biocatalysts such as ketoreductases derived from microorganisms like Hansenula polymorpha and Rhodococcus globerulus .

Industrial Production Methods

In industrial settings, the production of (S)-2-amino-1-(3-chlorophenyl)ethanol often involves the use of biocatalysis due to its high enantioselectivity and environmentally friendly nature. The process typically includes the fermentation of microorganisms engineered to express the necessary enzymes, followed by extraction and purification of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-2-chloro-1-(3-chlorophenyl)ethanone.

    Reduction: Formation of (S)-2-amino-1-(3-chlorophenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-amino-1-(3-chlorophenyl)ethanol has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-1-(4-chlorophenyl)ethanol: Similar structure but with the chlorine atom in the para position.

    ®-2-amino-1-(3-chlorophenyl)ethanol: The enantiomer of the compound with different stereochemistry.

    (S)-2-amino-1-(3-bromophenyl)ethanol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(S)-2-amino-1-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the position of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

(1S)-2-amino-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJIXOUDTUPEEL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431816
Record name (S)-2-amino-1-(3-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168112-89-8
Record name (S)-2-amino-1-(3-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of LAH (2.36 g, 59 mmol) in dry THF (70 mL) was added a solution of (3-chloro-phenyl)-hydroxy-acetonitrile (4.0 g, 24 mmol) in dry THF (55 mL) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 60° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added dropwise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford 2-amino-1-(3-chloro-phenyl)-ethanol. (Yield 2.86 g, 70%). LC-MS: [M+H]+ 172.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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